4-Methoxypyrimidine-2-carboximidamide hydrochloride

Medicinal Chemistry Ligand Design Physicochemical Property Profiling

4-Methoxypyrimidine-2-carboximidamide hydrochloride (CAS 1706438-70-1) offers a differentiated heterocyclic scaffold for lead optimization: the 4-methoxy electron-donating group combined with the 2-carboximidamide yields 3 H-bond donors, 4 acceptors, and a TPSA of 84.9 Ų, improving solubility and target engagement. The hydrochloride salt ensures consistent stoichiometry and aqueous solubility versus freebase forms. ≥97% purity with batch-specific NMR and HPLC documentation eliminates false-positive risks in HTS and biophysical assays (SPR, ITC). Stored and shipped at 2–8°C for compound library integrity.

Molecular Formula C6H9ClN4O
Molecular Weight 188.61
CAS No. 1706438-70-1
Cat. No. B3109191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyrimidine-2-carboximidamide hydrochloride
CAS1706438-70-1
Molecular FormulaC6H9ClN4O
Molecular Weight188.61
Structural Identifiers
SMILESCOC1=NC(=NC=C1)C(=N)N.Cl
InChIInChI=1S/C6H8N4O.ClH/c1-11-4-2-3-9-6(10-4)5(7)8;/h2-3H,1H3,(H3,7,8);1H
InChIKeyPAFAYRKMIQTFPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxypyrimidine-2-carboximidamide Hydrochloride (CAS 1706438-70-1): A Specialized Pyrimidine Building Block for Targeted Synthesis and Bioconjugation


4-Methoxypyrimidine-2-carboximidamide hydrochloride (CAS 1706438-70-1) is a functionalized pyrimidine derivative featuring a 4-methoxy substituent and a 2-carboximidamide group, presented as a hydrochloride salt (molecular formula C₆H₉ClN₄O, MW 188.62 g/mol) [1]. The compound serves as a versatile heterocyclic building block in medicinal chemistry and chemical biology, offering a unique combination of hydrogen-bonding capacity (3 H-bond donors, 4 H-bond acceptors) and moderate polarity (TPSA 84.9 Ų) that distinguishes it from unsubstituted or differently substituted pyrimidine analogs [1].

Why 4-Methoxypyrimidine-2-carboximidamide Hydrochloride Cannot Be Readily Substituted with Other Pyrimidine-2-carboximidamide Analogs


Pyrimidine-2-carboximidamide derivatives are not functionally interchangeable due to the profound impact of substituent position and salt form on physicochemical and biological properties. The 4-methoxy group in this compound introduces a specific electron-donating effect that alters the pyrimidine ring's electronic density, directly influencing hydrogen-bonding geometry, solubility, and metabolic stability relative to unsubstituted (e.g., pyrimidine-2-carboximidamide) or 5-methoxy analogs [1][2]. Furthermore, the hydrochloride salt form enhances aqueous solubility and provides a defined counterion for crystallization and formulation, whereas freebase or alternative salts (e.g., acetate, besylate) exhibit different dissolution profiles and handling characteristics that can compromise reproducibility in sensitive assays or synthetic sequences .

Quantitative Evidence for Differentiated Selection of 4-Methoxypyrimidine-2-carboximidamide Hydrochloride (1706438-70-1)


Enhanced Hydrogen-Bonding Capacity and Polarity Relative to Unsubstituted Pyrimidine-2-carboximidamide

The 4-methoxy substitution in 4-methoxypyrimidine-2-carboximidamide hydrochloride increases topological polar surface area (TPSA) by 16.3% and adds one additional hydrogen bond acceptor compared to the unsubstituted pyrimidine-2-carboximidamide core [1][2]. This structural modification alters the compound's polarity and hydrogen-bonding profile, which are critical determinants of membrane permeability, target binding, and solubility in aqueous biological media.

Medicinal Chemistry Ligand Design Physicochemical Property Profiling

High Purity Specification with Validated Analytical Characterization for Reproducible Research

This compound is supplied with a minimum purity of 97% (HPLC) by Aladdin Scientific, supported by batch-specific certificates of analysis (CoA) including NMR and HPLC data . In contrast, standard commercial offerings for pyrimidine-2-carboximidamide hydrochloride (e.g., Bidepharm catalog) typically specify 95% purity, and many generic analogs are available only at 95% or lower without accompanying analytical documentation .

Chemical Synthesis Quality Control Procurement Specification

Defined Storage and Handling Conditions to Preserve Compound Integrity

The hydrochloride salt of 4-methoxypyrimidine-2-carboximidamide requires storage at 2-8°C to maintain long-term stability, as recommended by Aladdin Scientific . This contrasts with the unsubstituted pyrimidine-2-carboximidamide freebase, which is typically stored at ambient temperature (e.g., 15-25°C) without special handling . The refrigeration requirement indicates a higher sensitivity to thermal degradation or hygroscopicity, a factor that must be accounted for in compound management workflows.

Compound Management Stability Biobanking

Optimal Research and Industrial Use Cases for 4-Methoxypyrimidine-2-carboximidamide Hydrochloride (1706438-70-1)


Medicinal Chemistry Lead Optimization: Scaffold Decoration for Improved Solubility and Binding

The enhanced topological polar surface area (84.9 Ų) and additional hydrogen bond acceptor (HBA=4) of 4-methoxypyrimidine-2-carboximidamide hydrochloride, relative to the unsubstituted pyrimidine core (TPSA=73.0 Ų, HBA=3) [1][2], make it a preferred building block for improving aqueous solubility and modulating target engagement in lead optimization programs. The 4-methoxy group provides a vector for further derivatization while mitigating the risk of excessive lipophilicity that often plagues early-stage hits.

Biochemical and Biophysical Assay Development: High-Purity Reagent for Reproducible Screening

The compound's ≥97% purity specification and availability of batch-specific analytical documentation (NMR, HPLC) position it as a reliable reagent for high-throughput screening and detailed biophysical studies (e.g., SPR, ITC, NMR). Use of lower-purity (95%) alternatives may introduce impurities that act as false-positive hits or interfere with sensitive detection methods, compromising data integrity in target validation and mechanistic studies.

Synthetic Intermediate for Complex Heterocyclic Libraries: Controlled Reactivity and Salt Form Advantages

The carboximidamide functional group at the 2-position, combined with the electron-donating 4-methoxy substituent, provides a unique reactivity profile for constructing diverse heterocyclic scaffolds (e.g., triazines, pyrimidinones, purine analogs). The hydrochloride salt form ensures consistent stoichiometry in amidation and condensation reactions, avoiding the variable reactivity observed with freebase forms of pyrimidine-2-carboximidamides .

Compound Management and Long-Term Storage: Adherence to Cold-Chain Protocols

Given the recommended storage condition of 2-8°C , this compound is ideally suited for facilities with established cold-chain compound management infrastructure (e.g., automated -20°C stores, refrigerated liquid handlers). Users planning extended stability studies or maintaining a central compound library should prioritize this temperature-controlled handling to preserve sample integrity, especially when compared to analogs that are stable at ambient temperature.

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